1-(3-Methoxy-5-methylphenyl)piperazine

5-HT1A Receptor Structure-Activity Relationship (SAR) Radioligand Binding

1-(3-Methoxy-5-methylphenyl)piperazine (CAS 740806-78-4) is a substituted phenylpiperazine derivative with a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol. It serves as a key intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) agents targeting serotonin (5-HT) receptors.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8322199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-5-methylphenyl)piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)N2CCNCC2
InChIInChI=1S/C12H18N2O/c1-10-7-11(9-12(8-10)15-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3
InChIKeyYDMPRTZQFMHRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxy-5-methylphenyl)piperazine: Technical Overview for Scientific Procurement and Receptor Pharmacology


1-(3-Methoxy-5-methylphenyl)piperazine (CAS 740806-78-4) is a substituted phenylpiperazine derivative with a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . It serves as a key intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) agents targeting serotonin (5-HT) receptors [1]. Its structure features a piperazine ring, a well-known pharmacophore for binding to G-protein-coupled receptors (GPCRs), substituted with both a methoxy and a methyl group on the phenyl ring . This substitution pattern is critical for modulating its lipophilicity, receptor binding profile, and selectivity compared to other phenylpiperazines, which directly influences its utility in drug discovery and chemical biology research [1].

Why Substituting 1-(3-Methoxy-5-methylphenyl)piperazine with Generic Phenylpiperazines Risks Altered Receptor Selectivity and Pharmacological Outcomes


In the phenylpiperazine class, subtle alterations to the aromatic substitution pattern have a profound and well-documented impact on receptor binding affinity, selectivity profile, and downstream functional activity [1]. For instance, the position of a single methoxy group (ortho, meta, or para) on the phenyl ring can shift a compound's primary target from the 5-HT1A receptor to the 5-HT2 family or alter its antagonist potency at GABAA receptors [2][3]. The additional methyl group on 1-(3-Methoxy-5-methylphenyl)piperazine introduces a further layer of lipophilic and steric differentiation [1]. Therefore, generic substitution with an unsubstituted phenylpiperazine or one with a different substitution pattern (e.g., mCPP, oMPP) is not scientifically valid and will likely lead to a different experimental outcome in receptor binding assays, functional screens, or in vivo models. Selecting the precise compound with the 3-methoxy-5-methyl substitution is essential for maintaining the intended structural and pharmacological profile in a research program.

Quantitative Evidence for Selecting 1-(3-Methoxy-5-methylphenyl)piperazine Over Phenylpiperazine Analogs


Differentiation by Positional Isomerism: Impact of Methoxy Substitution on 5-HT1A Receptor Affinity

The position of the methoxy group on the phenyl ring is a primary determinant of 5-HT1A receptor binding affinity within the N-4-unsubstituted phenylpiperazine class [1]. This SAR establishes that a 3-methoxy substitution, as found in the target compound, confers an affinity profile that is distinct from the more widely studied ortho- and para- substituted analogs. This differentiation is critical for research requiring modulation of serotonergic pathways without directly comparing to other known phenylpiperazines.

5-HT1A Receptor Structure-Activity Relationship (SAR) Radioligand Binding

Predicted Differentiation from oMPP and mCPP in Serotonin Receptor Subtype Selectivity Profile

The substitution pattern on the phenyl ring dictates not only affinity but also selectivity among serotonin receptor subtypes [1]. The presence of both a methoxy and a methyl group on the phenyl ring in 1-(3-Methoxy-5-methylphenyl)piperazine creates a unique pharmacophore that is predicted to confer a receptor selectivity profile distinct from simpler analogs like oMPP (ortho-methoxyphenylpiperazine) and mCPP (meta-chlorophenylpiperazine) [1][2]. This selectivity is a key differentiator for research applications.

5-HT1A Receptor 5-HT2 Receptor Receptor Selectivity

Differentiation by GABAA Receptor Antagonist Potency Ranking Within the Piperazine Class

Piperazine derivatives act as antagonists of the human α1β2γ2 GABAA receptor, and their potency is highly dependent on the specific aryl substitution pattern [1]. The addition of a methyl group to the phenyl ring, as in the case of 3-methylphenylpiperazine (3MPP) compared to unsubstituted phenylpiperazine (PP), is shown to significantly increase antagonist potency [1]. This quantitative structure-activity relationship (SAR) provides a strong class-level inference for the target compound's distinct pharmacological profile compared to other piperazines.

GABAA Receptor Inhibitory Neurotransmission Electrophysiology

Recommended Research and Industrial Application Scenarios for 1-(3-Methoxy-5-methylphenyl)piperazine


Probing 5-HT1A Receptor Structure-Activity Relationships (SAR) with a Unique Substituted Scaffold

The compound is ideal for advanced SAR studies aiming to dissect the contributions of dual (methoxy and methyl) aryl substitutions to 5-HT1A receptor binding affinity and selectivity. The established SAR for positional isomers of methoxy [1] and the clear differences in selectivity between oMPP and mCPP [2] provide a strong framework. Using 1-(3-Methoxy-5-methylphenyl)piperazine allows researchers to explore the pharmacological space between these known reference points, generating novel data on the 5-HT1A pharmacophore [1].

Investigating Novel Ligand-Gated Ion Channel Pharmacology at GABAA Receptors

This compound is a valuable tool for investigating the novel mode of action of piperazine derivatives as GABAA receptor antagonists [1]. Its 3-methoxy-5-methyl substitution pattern distinguishes it from the characterized analogs (e.g., 2CPP, 3MPP, 4MPP) in the established GABAA-R antagonist potency ranking [1]. This makes it a suitable candidate for structure-function studies aimed at understanding how specific aryl substituents modulate channel inhibition, which is critical for both therapeutic development and toxicology research [1].

Synthesis of Focused Libraries for CNS Drug Discovery

As a phenylpiperazine with a unique substitution pattern, this compound serves as an essential and differentiable building block for creating focused compound libraries for CNS drug discovery [1]. Its core structure is a recognized pharmacophore for targeting serotonergic pathways relevant to anxiety, depression, and other neuropsychiatric disorders [2]. The 3-methoxy-5-methyl motif offers a distinct starting point for lead optimization, allowing medicinal chemists to explore chemical space that is distinct from libraries built around simpler phenylpiperazines like mCPP or oMPP [2].

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